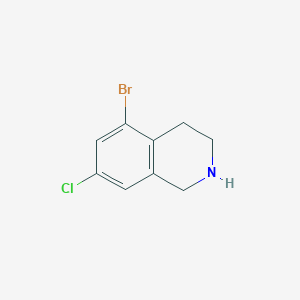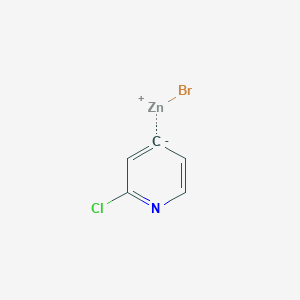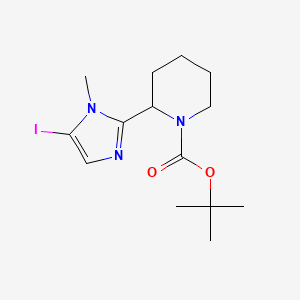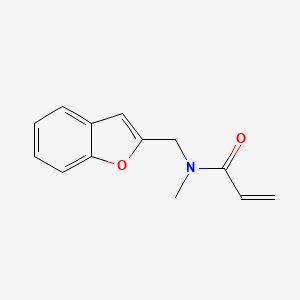
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is a brominated and chlorinated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have garnered interest due to their presence in various natural products and their potential pharmacological activities. The presence of halogen atoms, such as bromine and chlorine, in the compound's structure may influence its reactivity and physical properties, making it a candidate for further chemical transformations and biological evaluations .
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored through various methods. A copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of dihydropyrrolo[2,1-a]isoquinolines, which involves a three-component reaction of tetrahydroisoquinolines with bromoketones and alkenes, using air as the terminal oxidant . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, and some have been semisynthesized using brominated tyrosine derivatives as starting materials . These methods highlight the potential routes for synthesizing halogenated tetrahydroisoquinolines, including the target compound.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be complex, with various substituents affecting their three-dimensional conformation. For instance, the synthesis of 5-amino-tetrahydrobenzo[f]furo[2,3-c]isoquinolines involved a Truce-Smiles rearrangement, and the structures of the products were confirmed by X-ray crystallographic analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline.
Chemical Reactions Analysis
The reactivity of tetrahydroisoquinoline derivatives can be influenced by the presence of halogen substituents. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the formation of a bromonium ylide intermediate, suggesting that halogen atoms can participate in the formation of reactive intermediates . The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines also demonstrates the potential for direct functionalization of the tetrahydroisoquinoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated tetrahydroisoquinolines are not explicitly detailed in the provided papers. However, it can be inferred that the introduction of bromine and chlorine atoms would affect the compound's polarity, solubility, and reactivity. The presence of these halogens could also influence the compound's potential as an intermediate in organic synthesis or as a pharmacophore in drug design .
Aplicaciones Científicas De Investigación
Photochromic Compounds Synthesis
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has been utilized in the synthesis of photochromic compounds. For instance, the Duff formylation of 5-bromo- or 5-chloro-8-hydroxyquinoline leads to 7-formyl derivatives. These derivatives, through condensation with 2-methyleneindolines or 3H-indolium halides in the presence of a base, afford new photochromic 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], whose thermal and photo-induced isomerization have been studied through 1H NMR and UV spectroscopy (Voloshin et al., 2008).
Hydrogenated Thiazoloisoquinolines Synthesis
The chemical framework of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has been explored for generating dihydro- and tetrahydro-5H-thiazolo[2,3-a]isoquinolines. These compounds are synthesized from 3,4-dihydroisoquinoline derivatives under the action of α-mercapto alkanoic acids or ethylene sulfide. Their spectral characteristics have been extensively studied, highlighting the versatility of this chemical structure in synthesizing complex organic molecules (Rozwadowska & Sulima, 2001).
Prodrug System Development
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has potential applications in developing prodrug systems for targeted drug delivery. Biomimetic reduction of certain derivatives has been demonstrated to effectively release drugs like 5-bromoisoquinolin-1-one, highlighting its potential in designing prodrugs aimed at hypoxic tissues (Parveen et al., 1999).
Synthesis of Pyrroloisoquinolines
The molecule has been instrumental in the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing a method where reaction with activated alkynes yields stable tetrahydropyrroloisoquinolin-4-ium ylides. Further reactions provide access to substituted dihydropyrroloisoquinolines, demonstrating the molecule's utility in creating structurally diverse and complex heterocycles (Voskressensky et al., 2010).
Spiroisoquinoline and Spiropyrido Derivatives
Its derivatives have been used in the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. These compounds are synthesized under microwave-assisted conditions, offering improved yields and reduced environmental impact. The synthesized compounds have been evaluated for antimicrobial activities, with some showing moderate activities, highlighting the molecule's potential in medicinal chemistry applications (Faty et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXOISQNWZPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)
![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)
![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)
![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)